molecular formula C128H185Br2N9O2S4 B8250355 Z(BO)-DT-2BR

Z(BO)-DT-2BR

Cat. No.: B8250355
M. Wt: 2170.0 g/mol
InChI Key: MJFBDTAWBUMIDN-PBQPWFNGSA-N
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Description

Z(BO)-DT-2BR is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z(BO)-DT-2BR typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of boron-containing precursors with specific organic compounds under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and precise temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques such as chemical vapor deposition (CVD) and thermal vapor deposition. These methods allow for the efficient and consistent production of the compound on a large scale, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Z(BO)-DT-2BR undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron oxides and other by-products.

    Reduction: Reduction reactions involving this compound typically use reducing agents like hydrogen or metal hydrides to yield boron-containing reduced products.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions typically yield boron oxides, while reduction reactions produce boron hydrides.

Scientific Research Applications

Z(BO)-DT-2BR has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in biological systems, including its interaction with biomolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component of diagnostic agents.

    Industry: Utilized in the production of high-performance materials, such as coatings and composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Z(BO)-DT-2BR involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical outcomes, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Z(BO)-DT-2BR include:

    Boron hydrides:

    Boron oxides: Compounds formed from the oxidation of boron, used in materials science and industrial applications.

Uniqueness

This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound for a wide range of applications. Its ability to undergo various chemical reactions and its potential in scientific research further highlight its significance.

Properties

IUPAC Name

bromomethane;2-[(2Z)-2-[[15-(2-butyloctyl)-3,27-bis(2-decyltetradecyl)-23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,20,24-tetrathia-3,14,15,16,27-pentazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H179N9O2S4.2CH3Br/c1-9-17-25-32-38-44-48-52-58-65-76-94(74-63-56-50-42-36-29-21-13-5)91-133-115-111(123-117(133)125-121(140-123)103(83-67-60-54-46-40-34-27-19-11-3)107(138-125)85-105-109(97(87-127)88-128)99-79-69-71-81-101(99)119(105)136)113-114(132-135(131-113)93-96(73-24-16-8)78-62-31-23-15-7)112-116(115)134(92-95(75-64-57-51-43-37-30-22-14-6)77-66-59-53-49-45-39-33-26-18-10-2)118-124(112)141-122-104(84-68-61-55-47-41-35-28-20-12-4)108(139-126(118)122)86-106-110(98(89-129)90-130)100-80-70-72-82-102(100)120(106)137;2*1-2/h69-72,79-82,85-86,94-96H,9-68,73-78,83-84,91-93H2,1-8H3;2*1H3/b105-85-,106-86-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFBDTAWBUMIDN-PBQPWFNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=C5C(=C(C#N)C#N)C6=CC=CC=C6C5=O)CCCCCCCCCCC)C7=NN(N=C7C8=C2N(C9=C8SC1=C9SC(=C1CCCCCCCCCCC)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)CC(CCCC)CCCCCC.CBr.CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(CN1C2=C(SC3=C2SC(=C3CCCCCCCCCCC)/C=C/4\C(=O)C5=CC=CC=C5C4=C(C#N)C#N)C6=C1C7=C(C8=NN(N=C68)CC(CCCCCC)CCCC)C9=C(N7CC(CCCCCCCCCCCC)CCCCCCCCCC)C1=C(S9)C(=C(S1)/C=C/1\C(=O)C2=CC=CC=C2C1=C(C#N)C#N)CCCCCCCCCCC)CCCCCCCCCC.CBr.CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C128H185Br2N9O2S4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2170.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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